Cas no 1019591-92-4 (N-(1-cyclopropylethyl)-3,5-dimethylaniline)
N-(1-cyclopropylethyl)-3,5-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(1-cyclopropylethyl)-3,5-dimethyl-
- N-(1-cyclopropylethyl)-3,5-dimethylaniline
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- Inchi: 1S/C13H19N/c1-9-6-10(2)8-13(7-9)14-11(3)12-4-5-12/h6-8,11-12,14H,4-5H2,1-3H3
- InChI Key: XJLNBBNXSJVSSW-UHFFFAOYSA-N
- SMILES: C1(NC(C2CC2)C)=CC(C)=CC(C)=C1
N-(1-cyclopropylethyl)-3,5-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165073-0.05g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-165073-0.1g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-165073-0.25g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-165073-0.5g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-165073-1.0g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-165073-2.5g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-165073-5.0g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-165073-10.0g |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005281-1g |
N-(1-Cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 95% | 1g |
¥3220.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005281-5g |
N-(1-Cyclopropylethyl)-3,5-dimethylaniline |
1019591-92-4 | 95% | 5g |
¥9352.0 | 2023-02-27 |
N-(1-cyclopropylethyl)-3,5-dimethylaniline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on N-(1-cyclopropylethyl)-3,5-dimethylaniline
N-(1-cyclopropylethyl)-3,5-dimethylaniline (CAS 1019591-92-4): A Comprehensive Technical Overview
In the realm of specialty chemicals, N-(1-cyclopropylethyl)-3,5-dimethylaniline (CAS 1019591-92-4) has emerged as a compound of significant interest across multiple industries. This cyclopropyl-substituted aniline derivative possesses unique structural features that make it valuable for pharmaceutical research, material science applications, and specialty chemical synthesis. The compound's molecular architecture combines the stability of a 3,5-dimethylaniline core with the steric and electronic effects of a 1-cyclopropylethyl substituent, creating distinctive chemical properties that researchers are actively exploring.
The growing demand for N-substituted aniline derivatives in drug discovery has brought attention to compounds like N-(1-cyclopropylethyl)-3,5-dimethylaniline. Recent studies highlight its potential as a building block for novel therapeutic agents, particularly in central nervous system (CNS) drug development. The cyclopropyl group in this compound is particularly noteworthy, as this structural motif is increasingly recognized for its ability to improve metabolic stability and bioavailability in drug candidates. Pharmaceutical researchers are investigating its use in creating more effective and selective receptor modulators.
From a synthetic chemistry perspective, CAS 1019591-92-4 represents an interesting case study in amine functionalization strategies. The compound's synthesis typically involves the selective alkylation of 3,5-dimethylaniline with appropriate cyclopropyl-containing reagents. This process requires careful control of reaction conditions to achieve high yields and purity, making it a subject of interest for process chemists working on scale-up optimization and green chemistry approaches. Recent publications have explored catalytic systems that can improve the efficiency of such transformations.
The physical properties of N-(1-cyclopropylethyl)-3,5-dimethylaniline contribute to its utility in various applications. As a liquid aniline derivative at room temperature, it offers handling advantages in industrial settings. Its solubility profile—showing good solubility in common organic solvents but limited water solubility—makes it particularly suitable for organic synthesis applications. These characteristics, combined with its sterically hindered amine structure, have led to investigations into its use as a ligand in catalytic systems and as a precursor for advanced materials.
In material science, researchers are examining the potential of CAS 1019591-92-4 in the development of novel polymeric materials and small molecule organic semiconductors. The electron-donating nature of the dimethylaniline moiety, combined with the geometric constraints imposed by the cyclopropyl group, creates interesting possibilities for tuning electronic properties in conjugated systems. Several recent patent applications have highlighted derivatives of this compound as components in organic electronic devices.
Quality control and analytical characterization of N-(1-cyclopropylethyl)-3,5-dimethylaniline present specific challenges that have become a focus for analytical chemists. Standard techniques such as HPLC analysis, GC-MS, and NMR spectroscopy are employed to verify the compound's purity and identity. The development of robust analytical methods has become particularly important as the compound gains traction in regulated industries, where stringent quality standards must be met.
The commercial availability of CAS 1019591-92-4 has expanded significantly in recent years, reflecting growing demand from research institutions and industrial laboratories. Suppliers typically offer this specialty amine compound in various quantities, from milligram-scale for research use to kilogram quantities for process development. Current market trends indicate increasing interest from Asia-Pacific regions, particularly from pharmaceutical and electronics material manufacturers.
Storage and handling considerations for N-(1-cyclopropylethyl)-3,5-dimethylaniline follow standard practices for amine-containing compounds. While not classified as highly hazardous, proper storage under inert atmosphere and protection from light are recommended to maintain product stability over extended periods. These practical aspects are particularly relevant for industrial users who require consistent material quality for their processes.
Looking toward future applications, researchers are exploring the potential of 1019591-92-4 in emerging fields such as bioconjugation chemistry and catalysis. The compound's unique structural features make it a candidate for developing new photoactive materials and molecular sensors. Several academic groups have published preliminary results demonstrating interesting photophysical properties of derivatives containing this N-substituted aniline core structure.
Environmental and regulatory aspects of N-(1-cyclopropylethyl)-3,5-dimethylaniline continue to be evaluated as its applications expand. While current data suggest favorable environmental profiles compared to many traditional aniline derivatives, ongoing studies are examining its biodegradation pathways and ecotoxicological effects. These investigations are particularly important for companies considering large-scale applications of this compound in various industries.
In conclusion, CAS 1019591-92-4 represents an important addition to the toolbox of specialty chemical intermediates available to researchers and industrial chemists. Its combination of structural features, synthetic utility, and potential applications across multiple fields ensures that N-(1-cyclopropylethyl)-3,5-dimethylaniline will remain a compound of significant interest in the coming years. As research continues to uncover new uses for this versatile molecule, its commercial and scientific importance is likely to grow accordingly.
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